

An In-depth Technical Guide to (R)-(+)-3-Benzylxy-1,2-propanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-3-Benzylxy-1,2-propanediol

Cat. No.: B054711

[Get Quote](#)

CAS Number: 56552-80-8

This technical guide provides a comprehensive overview of **(R)-(+)-3-Benzylxy-1,2-propanediol**, a versatile chiral building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physicochemical Properties

(R)-(+)-3-Benzylxy-1,2-propanediol, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound valued for its role in asymmetric synthesis.^[1] Its stereochemistry makes it an important starting material for the enantioselective synthesis of various biologically active molecules.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	56552-80-8
IUPAC Name	(2R)-3-(phenylmethoxy)propane-1,2-diol[1]
Synonyms	(R)-(+)-Glycerol α-Benzyl Ether, (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol, 3-Benzyl-sn-glycerol[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃ [1]
SMILES	C1=CC=C(C=C1)COC--INVALID-LINK--O[1]
InChI Key	LWCIBYRXSHRIAP-SNVBAGLBSA-N

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	182.22 g/mol [1]
Appearance	Colorless to light yellow clear liquid or solid[2]
Melting Point	25-29 °C[2]
Boiling Point	355.1 °C at 760 mmHg
Density	1.140 g/mL at 20 °C[2]
Optical Activity	[α]20/D +5.5°, c = 20 in chloroform
Solubility	Soluble in common organic solvents.

Safety and Handling

(R)-(+)-3-Benzyl-1,2-propanediol is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should be observed.

Table 3: Safety Information

Parameter	Details
GHS Classification	Not a hazardous substance or mixture[3]
Storage Temperature	2-8°C
Personal Protective Equipment (PPE)	Eyeshields, Gloves
Incompatibilities	Strong oxidizing agents[4]
Storage Class	11 - Combustible Solids

Applications in Synthesis

(R)-(+)-3-Benzyl-1,2-propanediol is a key chiral building block in the synthesis of a variety of complex molecules. Its primary utility lies in providing a stereochemically defined three-carbon glycerol backbone.

Synthesis of Chiral Pharmaceuticals

A significant application of this compound is in the enantioselective synthesis of beta-blockers, such as (S)-Propranolol. The (R)-configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of the final drug product, which is significantly more active than its (R)-counterpart.

Synthesis of Complex Lipids

This diol serves as a starting material for the synthesis of structured lipids, including ether lipids. For instance, it has been used in the synthesis and immobilization of 2,3-di-O-phytanoyl-sn-glycerol-1-tetraethylene glycol ether lipids.[4]

Experimental Protocols

Synthesis of (R)-(+)-3-Benzyl-1,2-propanediol from (R)-Glycidol

This protocol describes a general method for the synthesis of the title compound from (R)-glycidol and benzyl alcohol.

Materials:

- (R)-Glycidol
- Benzyl alcohol
- A basic catalyst (e.g., sodium hydroxide)
- An appropriate solvent (e.g., toluene)

Procedure:

- To a solution of benzyl alcohol in a suitable solvent, add a catalytic amount of a base.
- Slowly add (R)-glycidol to the mixture at a controlled temperature.
- Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the catalyst with a weak acid.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The precise gradient will depend on the polarity of any impurities. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 50% ethyl acetate.[\[5\]](#)

Procedure:

- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into a glass column, ensuring even packing.

- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
- Elute the column with the solvent gradient, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(R)-(+)-3-Benzyl-1,2-propanediol**.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of (S)-Propranolol, a widely used beta-blocker, starting from **(R)-(+)-3-Benzyl-1,2-propanediol**. This pathway highlights the importance of the starting material's chirality in achieving the desired stereochemistry in the final active pharmaceutical ingredient.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to (S)-Propranolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-3-Benzyl-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-3-Benzyl-1,2-propanediol | CAS#:56552-80-8 | Chemsoc [chemsoc.com]

- 3. (<I>R</I>)-(+)-3-Benzylxy-1,2-propanediol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. 3-Benzylxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(+)-3-Benzylxy-1,2-propanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054711#r-3-benzylxy-1-2-propanediol-cas-number-56552-80-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com